Sakacin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sakacin a, also known as curvacin a, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Sakacin A has been demonstrated to possess a dual mechanism of action against Listeria species, which includes:

- Membrane Permeabilization : this compound disrupts the transmembrane potential and pH gradient in Listeria cells, leading to cell death. This rapid action is energy-dependent and occurs swiftly upon exposure .

- Cell Wall Degradation : In addition to membrane disruption, this compound exhibits lytic activity towards the peptidoglycan layer of Listeria, effectively hydrolyzing specific bonds within the cell wall structure .

Food Preservation

This compound's antimicrobial properties make it an attractive candidate for food preservation. It has been utilized in various applications:

- Active Packaging : Research has shown that incorporating this compound into food packaging can significantly reduce Listeria populations in ready-to-eat foods. For instance, an antimicrobial coating containing this compound applied to polyethylene-coated paper sheets demonstrated a reduction of approximately 1.5 log units in Listeria counts on veal meat slices after 48 hours at refrigeration temperatures .

| Study | Food Item | Application Method | Reduction in Listeria |

|---|---|---|---|

| Trinetta et al. (2016) | Thin-cut veal meat | Antimicrobial paper | 1.5 log units |

| Barbiroli et al. (2020) | Sliced turkey breast | Pullulan films | 2.5 log cycles |

| Mapelli et al. (2020) | Smoked salmon | Cellulose nanofibers pad | 2.5 log cycles |

Industrial Applications

The potential for this compound extends beyond food preservation into industrial applications:

- Biopreservation : this compound can be used as a natural preservative in various food products, enhancing their shelf life without the need for synthetic preservatives .

- Food Starter Cultures : Incorporating Lactobacillus sakei, which produces this compound, as a starter culture in fermented foods can improve safety and quality by inhibiting spoilage organisms and pathogens .

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound:

- Therapeutic Uses : Due to its selective antimicrobial properties, this compound may be explored for therapeutic use against specific bacterial infections, particularly those caused by antibiotic-resistant strains .

- Molecular Interactions : Studies utilizing molecular docking have indicated that this compound interacts favorably with various polymers, suggesting its potential use in developing biocompatible medical materials .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- In a study by Trinetta et al., this compound was incorporated into gelatin-based coatings applied to food packaging materials. The results showed significant inhibition of Listeria growth over extended storage periods .

- Another study demonstrated the successful adsorption of this compound onto cellulose nanofibers, which effectively reduced microbial load on smoked salmon fillets during refrigeration .

Propiedades

Número CAS |

145266-47-3 |

|---|---|

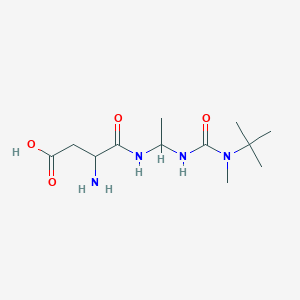

Fórmula molecular |

C12H24N4O4 |

Peso molecular |

288.34 g/mol |

Nombre IUPAC |

3-amino-4-[1-[[tert-butyl(methyl)carbamoyl]amino]ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18) |

Clave InChI |

ACQJWVPNGVNRCD-UHFFFAOYSA-N |

SMILES |

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |

SMILES canónico |

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |

Sinónimos |

curvacin A sakacin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.